![molecular formula C12H11ClN2O2 B13464126 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride CAS No. 2901101-77-5](/img/structure/B13464126.png)
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a pyridine ring via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride typically involves the coupling of a pyridine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography. The use of hydrochloric acid in the final step helps to convert the free base into its hydrochloride salt form, which is more stable and easier to handle .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.
Scientific Research Applications
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antileukemia agent, the compound inhibits certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: This compound is structurally similar and also used as an intermediate in the synthesis of pharmaceutical agents.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another related compound with similar applications in medicinal chemistry.
Uniqueness
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
2901101-77-5 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-(pyridin-4-ylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H |
InChI Key |
JUMWJQKELHXXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



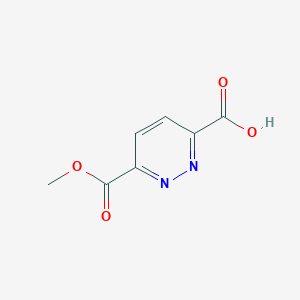
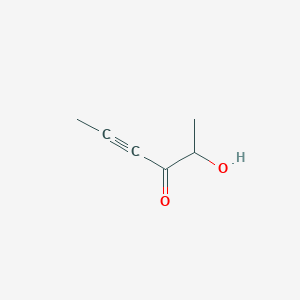

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
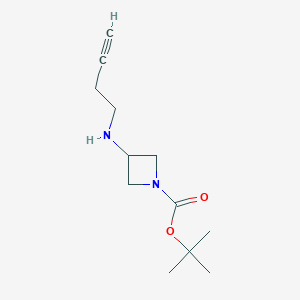
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)

![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
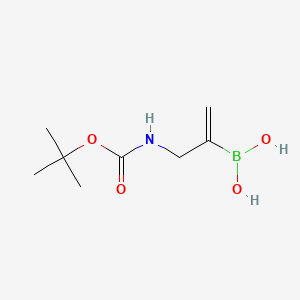
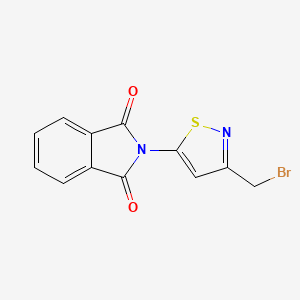
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)

